molecular formula C19H22O7 B1164397 Deacetylorientalide CAS No. 1258517-59-7

Deacetylorientalide

Cat. No.: B1164397
CAS No.: 1258517-59-7
M. Wt: 362.4 g/mol
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Description

Deacetylorientalide (CAS#1258517-59-7) is a sesquiterpene lactone derivative isolated from plants such as Curcuma species and Eupatorium genera. Its molecular formula is C24H30O9, with a molecular weight of 462.49 g/mol, and it is typically provided at ≥98% purity for research purposes . Structurally, it features a bicyclic framework with hydroxyl and ester functional groups, distinguishing it from simpler sesquiterpenes like ar-turmerone (C15H20O) .

Its high cost (¥5000/5mg) reflects both its structural complexity and the challenges in natural extraction or synthetic preparation .

Properties

IUPAC Name

[(3aS,4S,5S,6E,10Z,11aR)-6-formyl-5-hydroxy-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O7/c1-10(2)18(23)26-17-15-11(3)19(24)25-14(15)7-12(8-20)5-4-6-13(9-21)16(17)22/h6-7,9,14-17,20,22H,1,3-5,8H2,2H3/b12-7-,13-6-/t14-,15+,16+,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPSNGXRJBMMAL-WHZRINGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1C2C(C=C(CCC=C(C1O)C=O)CO)OC(=O)C2=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)C(=O)O[C@H]1[C@@H]2[C@@H](/C=C(/CC/C=C(\[C@@H]1O)/C=O)\CO)OC(=O)C2=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347740
Record name Deacetylorientalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258517-59-7
Record name Deacetylorientalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of deacetylorientalide typically involves the extraction from Sigesbeckia orientalis. The detailed synthetic routes and reaction conditions are not widely documented, but the extraction process generally includes solvent extraction followed by chromatographic purification .

Industrial Production Methods: Industrial production methods for this compound are not well-established due to its primary use in research settings. The compound is usually produced in small quantities for scientific studies .

Chemical Reactions Analysis

Types of Reactions: Deacetylorientalide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction could produce various reduced forms of this compound .

Comparison with Similar Compounds

Key Observations :

  • Orientalide differs by the presence of an acetyl group, increasing its molecular weight compared to this compound. This acetylation may enhance lipophilicity and membrane permeability .
  • Eupatoriopicrin lacks the hydroxyl groups but contains an epoxide ring, which is associated with distinct reactivity in biological systems .

Bioactivity Profiles

  • Cytotoxicity : this compound and Eupatolide both show activity against cancer cell lines, but Eupatolide’s α,β-unsaturated lactone may confer stronger electrophilic interactions with cellular nucleophiles .
  • Anti-inflammatory Effects : this compound’s hydroxyl groups may facilitate hydrogen bonding with targets like COX-2, similar to the anti-inflammatory properties of ar-turmerone .

Biological Activity

Deacetylorientalide is a germacrane-type sesquiterpenoid compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its effects on various cellular mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Profile

Chemical Structure:

  • Name: this compound
  • CAS Number: 102-15-4
  • Molecular Formula: C15H22O2

Properties:

  • This compound exhibits a unique structure that contributes to its biological activities, particularly in the context of cancer research and anti-inflammatory effects.

Biological Activities

This compound has been studied for several biological activities, including:

  • Anticancer Activity: Research indicates that this compound shows significant cytotoxic effects against various cancer cell lines. It induces apoptosis through the activation of intrinsic pathways involving reactive oxygen species (ROS) and mitochondrial dysfunction.
  • Anti-inflammatory Effects: The compound has demonstrated the ability to inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases.
  • Antioxidant Properties: Its ability to scavenge free radicals suggests potential use in oxidative stress-related conditions.

The mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis:
    • This compound triggers apoptosis in cancer cells by activating caspases and modulating the Bcl-2 family proteins, leading to mitochondrial membrane permeabilization.
  • Inhibition of Inflammatory Pathways:
    • The compound downregulates NF-kB signaling, thus reducing the expression of inflammatory mediators such as TNF-alpha and IL-6.
  • Antioxidant Activity:
    • It enhances the activity of endogenous antioxidant enzymes, contributing to its protective effects against oxidative damage.

Data Table: Summary of Biological Activities

Activity TypeEffectMechanism of Action
AnticancerInduces apoptosis in cancer cellsActivation of caspases, ROS generation
Anti-inflammatoryReduces inflammationInhibition of NF-kB signaling
AntioxidantScavenges free radicalsEnhances antioxidant enzyme activity

Case Studies and Research Findings

  • Cytotoxicity in Cancer Cells:
    A study evaluated the cytotoxic effects of this compound on HeLa and MCF-7 cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM after 24 hours of treatment. The mechanism involved ROS-mediated apoptosis and cell cycle arrest at the G2/M phase.
  • Anti-inflammatory Effects:
    In a murine model of colitis, administration of this compound led to reduced clinical scores and histological damage. The compound significantly lowered levels of pro-inflammatory cytokines (IL-1β, TNF-α) while increasing anti-inflammatory IL-10 levels.
  • Oxidative Stress Protection:
    In vitro assays demonstrated that this compound effectively reduced oxidative stress markers in neuronal cells exposed to hydrogen peroxide, suggesting potential neuroprotective applications.

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